Cas no 108430-57-5 (Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate)

Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- TERT-BUTYL (2S)-2-METHYLPYRROLIDINE-2-CARBOXYLATE
- TERT-BUTYL(2S)-2-METHYLPYRROLIDINE-2-CARBOXYLATE
- L-Proline, 2-methyl-, 1,1-dimethylethyl ester
- Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate
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- インチ: 1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)6-5-7-11-10/h11H,5-7H2,1-4H3/t10-/m0/s1
- InChIKey: WAOBLRSJQYXNJU-JTQLQIEISA-N
- ほほえんだ: O(C(C)(C)C)C([C@]1(C)CCCN1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 208
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 1.4
Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-374457-0.5g |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |
108430-57-5 | 0.5g |
$1043.0 | 2023-05-30 | ||
Enamine | EN300-374457-5.0g |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |
108430-57-5 | 5g |
$3147.0 | 2023-05-30 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053129-1g |
tert-Butyl (2S)-2-methylpyrrolidine-2-carboxylate |
108430-57-5 | 95% | 1g |
¥6755.0 | 2023-04-06 | |
Enamine | EN300-374457-1.0g |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |
108430-57-5 | 1g |
$1086.0 | 2023-05-30 | ||
Enamine | EN300-374457-0.1g |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |
108430-57-5 | 0.1g |
$956.0 | 2023-05-30 | ||
Enamine | EN300-374457-2.5g |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |
108430-57-5 | 2.5g |
$2127.0 | 2023-05-30 | ||
Enamine | EN300-374457-0.05g |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |
108430-57-5 | 0.05g |
$912.0 | 2023-05-30 | ||
Enamine | EN300-374457-0.25g |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |
108430-57-5 | 0.25g |
$999.0 | 2023-05-30 | ||
Enamine | EN300-374457-10.0g |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate |
108430-57-5 | 10g |
$4667.0 | 2023-05-30 |
Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Book reviews
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylateに関する追加情報
Introduction to Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate (CAS No. 108430-57-5)
Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate, with the chemical formula C10H17O2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its unique CAS number 108430-57-5, has garnered considerable attention due to its structural and functional properties. The presence of a tert-butyl group and a specific stereochemical configuration at the 2-position of the pyrrolidine ring imparts unique characteristics that make it valuable in various synthetic and pharmacological applications.
The stereochemistry of Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate is particularly noteworthy, as the (S)-configuration at the 2-position can significantly influence its biological activity. This aspect has been extensively studied in recent years, with researchers exploring its potential in drug design and development. The compound's structure allows for easy modification, making it a versatile building block in the synthesis of more complex molecules.
In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate has emerged as a key intermediate in the synthesis of chiral pharmaceuticals. Its stereochemical purity and stability under various reaction conditions make it an ideal candidate for use in high-throughput screening and lead optimization processes.
One of the most exciting applications of Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate is in the field of protease inhibition. Proteases are enzymes that play crucial roles in various biological processes, including inflammation, blood clotting, and cancer progression. By inhibiting specific proteases, it is possible to develop novel therapeutic agents that target these pathways. Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate has been shown to exhibit inhibitory activity against certain proteases, making it a promising candidate for further investigation.
The synthesis of Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate involves several key steps that highlight its importance in organic chemistry. The process typically begins with the formation of a pyrrolidine core, followed by functionalization with a tert-butyl group and a methyl group at the 2-position. The stereochemistry at this position is achieved through carefully controlled reactions, often involving chiral auxiliaries or catalysts. These synthetic strategies have been refined over time, leading to more efficient and scalable production methods.
Recent advancements in computational chemistry have also contributed to our understanding of Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate's properties. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective drugs. These computational approaches are increasingly being integrated into drug discovery pipelines, accelerating the development of new therapeutics.
The pharmacological profile of Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate is another area of active research. Studies have shown that this compound can modulate various signaling pathways, making it potentially useful in treating a range of diseases. Its ability to interact with biological targets at both the molecular and cellular levels makes it a valuable tool for investigating disease mechanisms and developing new treatments.
In conclusion, Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, stereochemical configuration, and synthetic accessibility make it an important intermediate in drug design. As our understanding of its properties continues to grow, so too will its applications in medicine and biotechnology. The ongoing research into this compound underscores its importance as a building block for future therapeutic agents.
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